Einecs 260-823-8
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Overview
Description
Einecs 260-823-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 260-823-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are used in various applications .
Scientific Research Applications
Einecs 260-823-8 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying biochemical pathways, in medicine for developing pharmaceuticals, and in industry for manufacturing various products . Its versatility makes it a valuable compound in multiple fields of research.
Mechanism of Action
The mechanism of action of Einecs 260-823-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Einecs 260-823-8 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . What sets this compound apart is its unique chemical structure and the specific applications it is used for, which may not be shared by the other compounds.
Properties
CAS No. |
57576-17-7 |
---|---|
Molecular Formula |
C20H32ClNO5 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C20H31NO5.ClH/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4;/h8-10,12-13,17,21-22H,11H2,1-7H3;1H |
InChI Key |
HZCSPXISTZABFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C.Cl |
Origin of Product |
United States |
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